(2-Phenylthiazol-4-yl)methanol
Overview
Description
“(2-Phenylthiazol-4-yl)methanol” is a chemical compound with the CAS Number: 23780-13-4. It has a molecular weight of 191.25 and its IUPAC name is (2-phenyl-1,3-thiazol-4-yl)methanol .
Synthesis Analysis
The synthesis of (2-phenylthiazol-4-yl)methyl methanesulfonate involves a mixture of this compound, triethylamine in dichloromethane (DCM) at 0°C, and methanesulfonylchloride was added dropwise at 0°C and the reaction mixture stirred for 3 hours .Molecular Structure Analysis
The molecular formula of this compound is C10H9NOS . The InChI key is HNFDKPSDOQRBBX-UHFFFAOYSA-N .Chemical Reactions Analysis
One of the chemical reactions involving this compound includes its reaction with lithium aluminium tetrahydride and triphenylphosphine in tetrahydrofuran at 50℃ .Physical and Chemical Properties Analysis
This compound has a density of 1.264g/cm3, a boiling point of 372.2ºC at 760mmHg, and a melting point of 65ºC . It is a solid at room temperature .Mechanism of Action
Target of Action
Thiazole derivatives, which include (2-phenylthiazol-4-yl)methanol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biochemical targets, leading to a range of biological outcomes . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
The synthesis of (2-phenylthiazol-4-yl)methyl methanesulfonate, a derivative of this compound, has been reported to be carried out at 0°c , suggesting that temperature may play a role in the stability of this compound.
Biochemical Analysis
Biochemical Properties
(2-Phenylthiazol-4-yl)methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of cytochrome P450 enzymes, particularly CYP1A2 . This inhibition can affect the metabolism of other compounds, leading to altered biochemical pathways. Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and potentially affecting cell viability . Furthermore, it has been reported to impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . The metabolism of this compound can lead to the formation of reactive metabolites, which may contribute to its biological effects and potential toxicity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be highly permeable across biological membranes, allowing it to distribute widely within the body . Additionally, this compound can interact with transport proteins, such as P-glycoprotein, which may influence its cellular uptake and distribution . These interactions are important for understanding the compound’s pharmacokinetics and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound within specific organelles can influence its interactions with biomolecules and subsequent biological effects. Additionally, post-translational modifications, such as phosphorylation, may play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDKPSDOQRBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380110 | |
Record name | (2-phenylthiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23780-13-4 | |
Record name | (2-phenylthiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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